molecular formula C7H8BrNO B151039 (2-Amino-5-bromophenyl)methanol CAS No. 20712-12-3

(2-Amino-5-bromophenyl)methanol

Cat. No.: B151039
CAS No.: 20712-12-3
M. Wt: 202.05 g/mol
InChI Key: GDCWZYRWKSOYGQ-UHFFFAOYSA-N
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Description

(2-Amino-5-bromophenyl)methanol is an organic compound with the molecular formula C7H8BrNO It is characterized by the presence of an amino group (-NH2) and a bromine atom attached to a benzene ring, along with a hydroxymethyl group (-CH2OH)

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reduction of 2-Amino-5-bromobenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like methanol or ethanol .

Industrial Production Methods: Industrial production of (2-Amino-5-bromophenyl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: (2-Amino-5-bromophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form 2-Amino-5-bromobenzaldehyde using oxidizing agents like manganese dioxide (MnO2) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form 2-Amino-5-bromobenzyl alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: MnO2 in dichloromethane (CH2Cl2) at room temperature.

    Reduction: NaBH4 in methanol or ethanol at low temperatures.

    Substitution: NaOCH3 in methanol under reflux conditions.

Major Products Formed:

    Oxidation: 2-Amino-5-bromobenzaldehyde.

    Reduction: 2-Amino-5-bromobenzyl alcohol.

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

(2-Amino-5-bromophenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Amino-5-bromophenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The amino and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity and stability .

Comparison with Similar Compounds

  • (2-Amino-4-bromophenyl)methanol
  • (2-Amino-5-chlorophenyl)methanol
  • (2-Amino-5-fluorophenyl)methanol

Comparison: (2-Amino-5-bromophenyl)methanol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro and fluoro analogs, the bromine atom is larger and more polarizable, which can affect the compound’s interactions with other molecules and its overall stability .

Properties

IUPAC Name

(2-amino-5-bromophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCWZYRWKSOYGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301305646
Record name 2-Amino-5-bromobenzenemethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20712-12-3
Record name 2-Amino-5-bromobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20712-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-bromobenzenemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-amino-5-bromophenyl)methanol
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Synthesis routes and methods I

Procedure details

To a suspension of lithium aluminium hydride (0.33 g, 8.7 mmol) in THF (10 ml) was added a solution of methyl 2-amino-5-bromobenzoate (2.0 g, 8.7 mmol) in 20 ml THF at 0° C. under nitrogen. Then stirring was continued for 2 h. 0.64 ml water, 2 M solution of sodium hydroxide (0.64 ml) and again 1.28 ml water were added before the resulting mixture was filtered through celite. Evaporation of the solvent and purification of the crude product by flash chromatography on silica gel (dichloromethane/ethyl acetate, 2/1) yielded (2-amino-5-bromophenyl)methanol (1.0 g, 5.2 mmol, 59%) as off-white solid.
Quantity
0.33 g
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reactant
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10 mL
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2 g
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20 mL
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0.64 mL
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1.28 mL
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Synthesis routes and methods II

Procedure details

To a solution of 2-amino-5-bromobenzoic acid (10.0 g, 46.3 mmol) in THF (150 mL) was added BH3-THF (1 M, 231 mL) at room temperature, and the reaction mixture was stirred overnight. An aliquot of the reaction mixture was analyzed by LCMS and indicated that the reaction had proceeded to completion. The reaction was quenched with water (150 mL) and extracted with EtOAc (3×500 mL). The organic layers were separated, combined, washed with water (200 mL) and brine (200 mL), dried over sodium sulfate, filtered, and concentrated to afford the title compound (10 g, crude), which was directly used in the next step without further purification. MS (ES+) C7H8BrNO requires: 201. found: 202, 204 [M+H]+.
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10 g
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231 mL
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150 mL
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Synthesis routes and methods III

Procedure details

In THF (350 ml) was dissolved 5-bromoanthranilic acid (40.06 g), and the mixture was cooled to 0° C. To the mixture was added dropwise a solution of 10.0M borane dimethylsulfide in THF (54.5 ml), and the mixture was stirred at room temperature for 4.5 hours. The mixture was cooled to 0° C., and to the mixture was added dropwise 3N sodium hydroxide solution. The mixture was stirred at room temperature overnight, and to the mixture was added granulated sodium hydroxide to adjust the mixture to pH 11. The aqueous layer was saturated with potassium carbonate, and the THF layer was separated. The aqueous layer was extracted with ether (100 ml×5). The organic layers were combined and dried with magnesium sulfate. The solvent was evaporated under reduced pressure to give (2-amino-5-bromophenyl)methanol (36.66 g, 100%).
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0 (± 1) mol
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54.5 mL
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40.06 g
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350 mL
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

To a solution of 2-aminobenzyl alcohol (7.12 g, 58 mmol) in methylene chloride (200 mL) at −10° C., 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one (25 g, 61 mmol) was added in portions. During the addition, the temperature of the reaction mixture was maintained between −10° C. and 0° C. The reaction mixture was warmed up to room temperature and then extracted with 2 N sodium hydroxide solution (2×50 mL). The organic layer was washed with water and dried over MgSO4, filtered and concentrated in vacuo to afford 2-amino-5-bromobenzylalcohol as a yellow solid which was used without further purification.
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7.12 g
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reactant
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25 g
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Amino-5-bromophenyl)methanol
Reactant of Route 2
(2-Amino-5-bromophenyl)methanol
Reactant of Route 3
(2-Amino-5-bromophenyl)methanol
Reactant of Route 4
(2-Amino-5-bromophenyl)methanol
Reactant of Route 5
(2-Amino-5-bromophenyl)methanol
Reactant of Route 6
(2-Amino-5-bromophenyl)methanol
Customer
Q & A

Q1: What is the role of (2-Amino-5-bromophenyl)methanol in the synthesis of 6-aryl-2-ferrocenyl quinolines?

A1: this compound serves as a crucial building block in the one-pot synthesis of 6-aryl-2-ferrocenyl quinolines. [] This synthetic method employs a PPh3-cyclometalated iridium(III) benzo[h]quinoline hydride 1/Pd(OAc)2-cocatalyzed three-component α-alkylation/Suzuki reaction. In this reaction, this compound, along with acetylferrocene and arylboronic acids, undergoes a series of transformations to yield the desired 6-aryl-2-ferrocenyl quinoline products. []

Q2: How does the presence of this compound contribute to the overall efficiency of the reaction?

A2: The structure of this compound allows it to participate in both the α-alkylation and Suzuki coupling steps of the reaction. The presence of the bromine atom facilitates the Suzuki coupling with arylboronic acids, leading to the formation of the desired biaryl moiety in the final product. [] This streamlined approach eliminates the need for isolating intermediates, contributing to the overall efficiency and practicality of the synthetic method.

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